Sigma-2 Receptor Affinity: 5-Iodobenzofuran-2-carboxamide Derivative Achieves 12.2 nM IC50 vs. Brominated Analog SAR Profile
In a comprehensive benzamide series targeting sigma-2 receptors, the 5-iodobenzofuran-2-carboxylic acid fragment was evaluated against its 5-bromo counterpart. Both halogenated fragments were identified as optimal substitutions for achieving high receptor affinity [1]. The highest-affinity iodinated ligand incorporating the 5-iodobenzofuran fragment demonstrated a sigma-2 receptor IC50 of 12.2 nM and was successfully radiolabeled with ¹²³I in 51–82% radiochemical yield for subsequent in vivo biodistribution studies in Sprague-Dawley rats [1]. Notably, the SAR analysis indicated that most brominated compounds displayed higher binding affinities than their iodinated analogues, establishing that the iodo-substituted scaffold provides a specific affinity window that can be exploited for imaging applications where ¹²³I incorporation is required, while bromo analogs offer alternative potency profiles for non-imaging therapeutic contexts [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 12.2 nM (highest affinity iodinated ligand [65] containing 5-iodobenzofuran-2-carboxylic acid fragment); radiochemical yield: 51–82% with ¹²³I |
| Comparator Or Baseline | 5-bromobenzofuran-2-carboxylic acid fragment: most brominated compounds displayed higher binding affinities than iodinated analogues (exact IC50 range not specified in fragment-level comparison) |
| Quantified Difference | Iodinated fragment enables ¹²³I radiolabeling (51–82% yield) for in vivo imaging; brominated fragment generally yields higher affinity but lacks direct radiohalogenation pathway |
| Conditions | In vitro sigma-2 receptor binding assay; in vivo biodistribution in Sprague-Dawley rats following ¹²³I radiolabeling |
Why This Matters
The 5-iodobenzofuran fragment uniquely enables ¹²³I radiolabeling for in vivo imaging studies, a capability absent in bromo analogs without isotopic exchange—a critical procurement consideration for radiopharmaceutical and diagnostic imaging programs.
- [1] Ashford, M. The development and SAR of selective sigma-2 receptor ligands for the diagnosis of cancer. University of Wollongong Thesis, 2012. (IC50 values for sigma-2 ligands; 5-iodobenzofuran fragment ligand [65]: 12.2 nM; ¹²³I radiolabeling yield 51–82%; in vivo rat biodistribution). View Source
